(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a chloro-fluoro-substituted phenyl group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Amination: The chloro-fluoro-substituted phenyl group is introduced via a nucleophilic aromatic substitution reaction, where an amine group replaces a leaving group on the aromatic ring.
Coupling Reaction: The final step involves coupling the thiazole derivative with the substituted phenylamine through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent, depending on its interaction with specific biological targets.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its structural complexity allows for the creation of derivatives with specific desired properties.
Mechanism of Action
The mechanism of action of (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile: shares similarities with other thiazole-based compounds and phenylamine derivatives.
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.
Phenylamine Derivatives: Compounds such as 4-chloroaniline and 4-fluoroaniline.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups on the aromatic rings allows for fine-tuning of its properties, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3OS/c1-25-15-5-2-12(3-6-15)18-11-26-19(24-18)13(9-22)10-23-14-4-7-17(21)16(20)8-14/h2-8,10-11,23H,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNVEOIMIUGOOS-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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